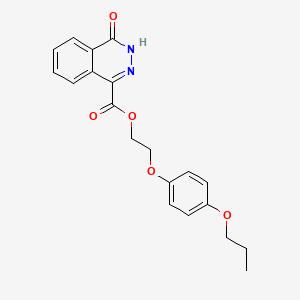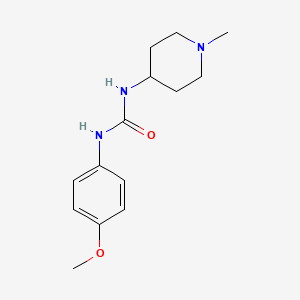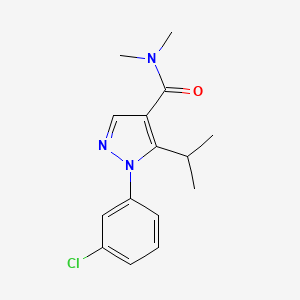![molecular formula C14H22N2O2S B7537365 1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)
1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane, also known as L-655,708, is a compound that belongs to the diazepane family. It is a selective antagonist of the GABAA receptor subtype α5, which is primarily expressed in the hippocampus. The compound has gained significant attention in the scientific community due to its potential application in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia.
作用機序
1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane acts as a selective antagonist of the GABAA receptor subtype α5, which is primarily expressed in the hippocampus. The hippocampus is a brain region that is critical for learning and memory processes. The GABAA receptor subtype α5 plays a crucial role in regulating the excitability of hippocampal neurons. By blocking the activity of this receptor subtype, 1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane enhances the excitability of hippocampal neurons, which leads to improved cognitive function and memory consolidation.
Biochemical and Physiological Effects
1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane has been shown to enhance cognitive function and memory consolidation in animal models. The compound has also been shown to increase the release of acetylcholine in the hippocampus, which is a neurotransmitter that plays a critical role in learning and memory processes. Moreover, 1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
実験室実験の利点と制限
1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane has several advantages for lab experiments. The compound is highly selective for the GABAA receptor subtype α5, which allows for specific modulation of hippocampal neurons. Moreover, 1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane has been extensively studied in animal models, which provides a wealth of preclinical data for future research. However, the compound has several limitations as well. 1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane has poor solubility in water, which limits its use in aqueous solutions. Moreover, the compound has low bioavailability, which makes it difficult to administer in vivo.
将来の方向性
1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane has several potential future directions for research. One direction is to investigate the compound's potential application in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Another direction is to explore the compound's mechanism of action further, particularly its effects on the release of acetylcholine and the expression of BDNF. Additionally, future research could focus on improving the compound's solubility and bioavailability, which would facilitate its use in vivo.
合成法
The synthesis of 1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane involves the reaction of 2-methylbenzylamine with 4-methylsulfonylbutyraldehyde in the presence of sodium triacetoxyborohydride. The resulting intermediate is then subjected to a cyclization reaction with sodium hydride, followed by purification through column chromatography. The final product is obtained as a white crystalline solid with a melting point of 160-162°C.
科学的研究の応用
1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane has been extensively studied for its potential application in the treatment of cognitive disorders. The compound has shown promising results in preclinical studies, where it has been demonstrated to enhance cognitive function and memory consolidation in animal models. Moreover, 1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane has been shown to reverse cognitive deficits induced by scopolamine, a muscarinic receptor antagonist.
特性
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-13-6-3-4-7-14(13)12-15-8-5-9-16(11-10-15)19(2,17)18/h3-4,6-7H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPYGKODUMTZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7537288.png)
![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)
![[2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537300.png)

![N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide](/img/structure/B7537320.png)

![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)

![N-(1H-1,2,4-triazol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7537352.png)


![1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B7537377.png)

![3-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7537381.png)